

An In-depth Technical Guide to Cocinic Acid (CAS 61788-47-4)

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Compound of Interest

Compound Name: Cocinic Acid

Cat. No.: B561435

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocinic acid, registered under CAS number 61788-47-4, is the formal designation for the mixture of fatty acids derived from *Cocos nucifera* (coconut) oil.^[1] Also commonly referred to as coconut fatty acid, it is not a single molecular entity but rather a complex blend of predominantly saturated, medium-chain fatty acids (MCFAs).^{[1][2]} This composition gives it unique physicochemical and biological properties that are leveraged across the cosmetic, industrial, and pharmaceutical sectors.^{[1][3]}

For researchers and drug development professionals, the constituent fatty acids of this mixture, particularly lauric acid, are of significant interest due to their demonstrated anti-inflammatory and antimicrobial activities.^{[4][5][6]} This guide provides a comprehensive technical overview of **Cocinic acid**, including its composition, production, analytical methods, mechanisms of action, and safety profile, to serve as a foundational resource for its scientific exploration and application.

Chemical Composition and Physicochemical Properties

Cocinic acid's character is defined by its high concentration of saturated medium-chain fatty acids, which distinguishes it from many other vegetable oils that are rich in long-chain or

unsaturated fatty acids.[7][8] Lauric acid (C12) is the most abundant component, often comprising nearly half of the total fatty acid content.[4][7][8]

Data Presentation: Fatty Acid Composition

The precise fatty acid distribution can vary depending on the coconut hybrid and the oil processing method.[9][10] The table below summarizes the typical composition based on various sources.

Fatty Acid	Carbon Chain	Typical Percentage (%)
Caprylic Acid	C8:0	7 - 8% [7] [8]
Capric Acid	C10:0	7% [7]
Lauric Acid	C12:0	45 - 56% [4] [7]
Myristic Acid	C14:0	8 - 21% [4] [7]
Palmitic Acid	C16:0	7.5 - 10.2% [4]
Stearic Acid	C18:0	2% [7]
Oleic Acid	C18:1	6% [7]
Linoleic Acid	C18:2	2% [7]

Data Presentation: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	61788-47-4	[11]
Synonyms	Coconut Acid, Fatty Acids Coco	[1][12]
Appearance	Colorless to pale yellow liquid or solid	[1]
Odor	Characteristic fatty odor	[1]
Melting Point	~30 °C	[11]
Boiling Point	~160 °C	[11]
Flash Point	~157 °C	[11]
Solubility	Limited solubility in water; Soluble in organic solvents	[1]

Production and Experimental Protocols

Cocinic acid is produced commercially from coconut oil through a process of hydrolysis, which breaks down the triglycerides into free fatty acids and glycerol.[13][14]

Experimental Protocol: Saponification of Coconut Oil

Saponification is the base-catalyzed hydrolysis of triglycerides. The resulting salts of the fatty acids (soap) can then be acidified to yield the free fatty acids (**Cocinic acid**).[14][15]

Objective: To hydrolyze coconut oil triglycerides to produce free fatty acids.

Materials:

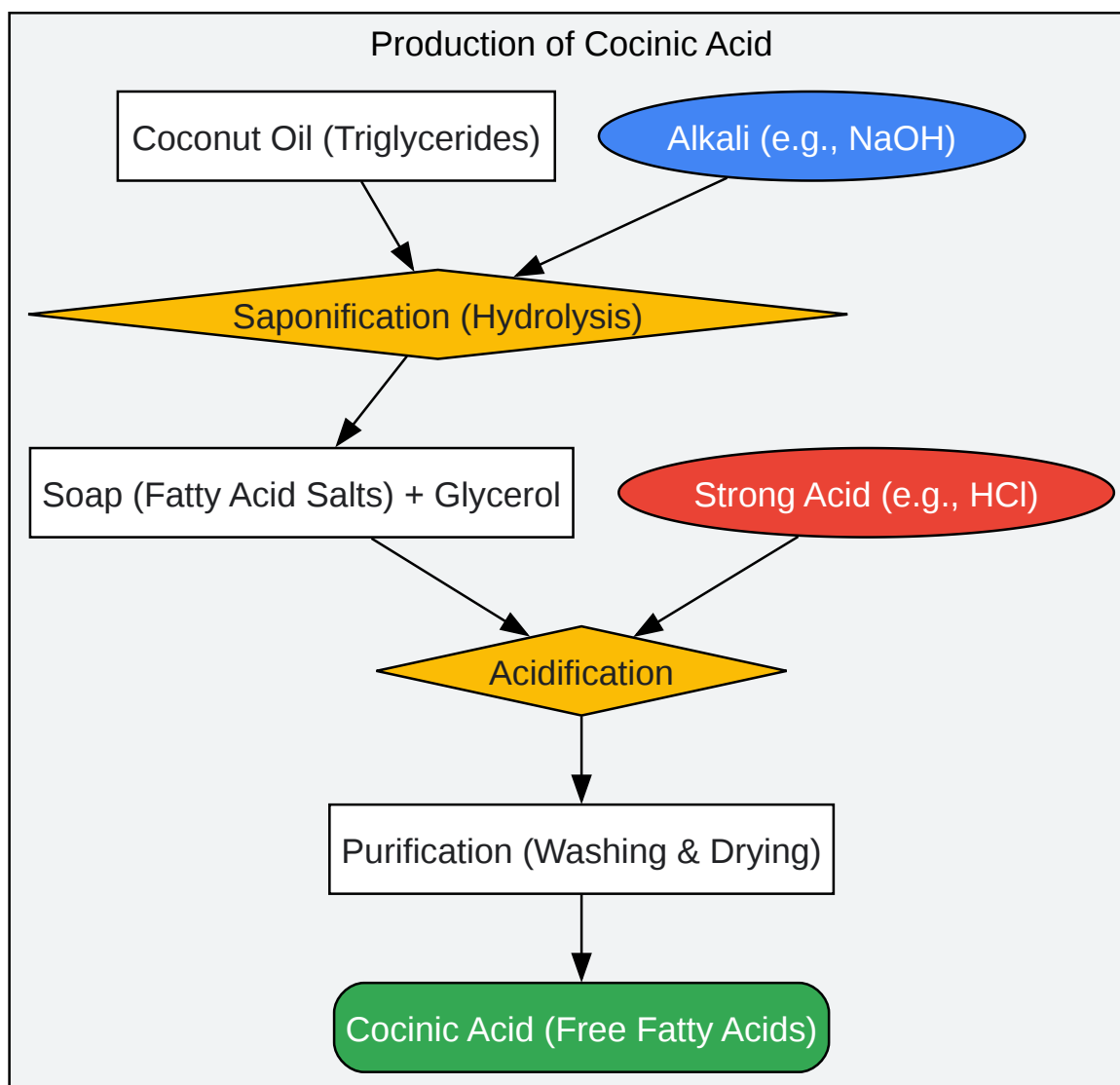
- Coconut oil (triglyceride source)
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 20% w/v)
- Ethanol (optional, to improve miscibility)

- Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (for acidification)
- Sodium chloride (NaCl) solution (saturated, for washing)
- Stirring hot plate and magnetic stir bar
- Reaction flask and condenser
- Separatory funnel
- pH indicator paper

Methodology:

- **Reaction Setup:** Place a measured quantity of coconut oil into a round-bottom flask. Add a 20% solution of NaOH. The amount of NaOH should be in stoichiometric excess to ensure complete saponification. A stirring bar is added to the flask.
- **Saponification:** Heat the mixture under reflux with constant stirring. The reaction is typically heated to boiling for 30-60 minutes.^[15] The completion of saponification is indicated by the formation of a homogenous, soap-like solution.^[15]
- **Glycerol Removal (Salting Out):** After cooling, pour the reaction mixture into a saturated NaCl solution. The soap is less soluble in the salt solution and will precipitate out.
- **Acidification:** Isolate the precipitated soap and dissolve it in warm water. Slowly add a strong acid (e.g., HCl) while stirring until the solution becomes acidic (pH ~2-3). This protonates the fatty acid salts, converting them into free fatty acids (**Cocinic acid**), which will separate as an oily layer.
- **Isolation and Purification:** Transfer the mixture to a separatory funnel. The upper oily layer containing the **Cocinic acid** is separated from the lower aqueous layer.
- **Washing:** Wash the **Cocinic acid** layer multiple times with warm water to remove any remaining mineral acid and impurities.
- **Drying:** Dry the final product using an anhydrous drying agent like sodium sulfate, followed by filtration to yield purified **Cocinic acid**.

Mandatory Visualization: Production Workflow



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Caption: Workflow for the production of **Cocinic acid** from coconut oil.

Experimental Protocol: Gas Chromatography (GC) Analysis

Gas chromatography is the standard method for determining the fatty acid profile of **Cocinic acid**.^{[16][17]} Because fatty acids are not sufficiently volatile for GC analysis, they must first be

converted into a more volatile form, typically fatty acid methyl esters (FAMES).[16][18]

Objective: To determine the quantitative composition of fatty acids in a **Cocinic acid** sample.

Materials:

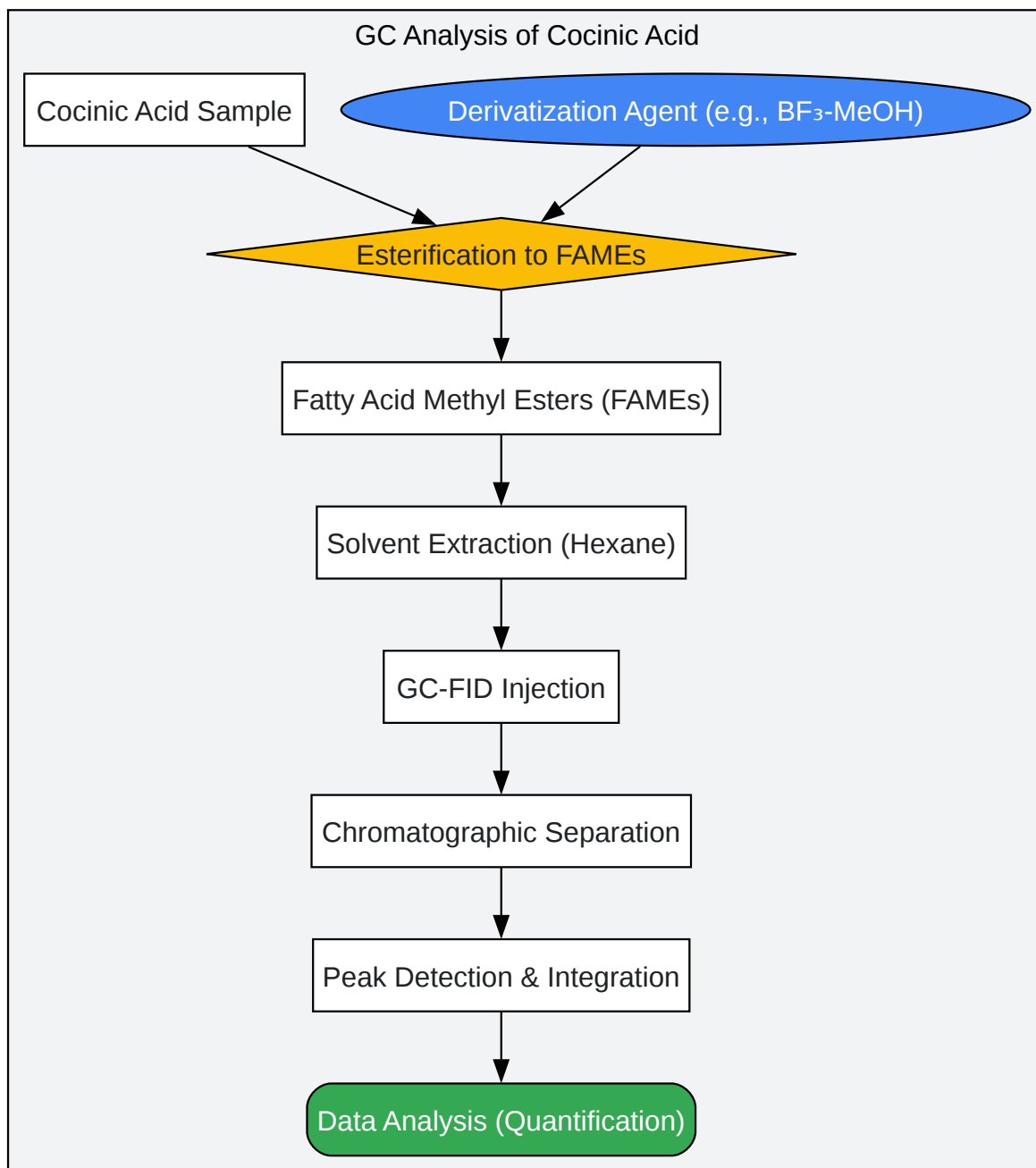
- **Cocinic acid** sample
- Derivatization agent (e.g., Boron trifluoride-methanol solution ($\text{BF}_3\text{-MeOH}$), or methanolic HCl)
- Internal standard (e.g., heptadecanoic acid methyl ester)
- Hexane or other suitable organic solvent
- Gas chromatograph with a Flame Ionization Detector (GC-FID)
- Appropriate capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane)

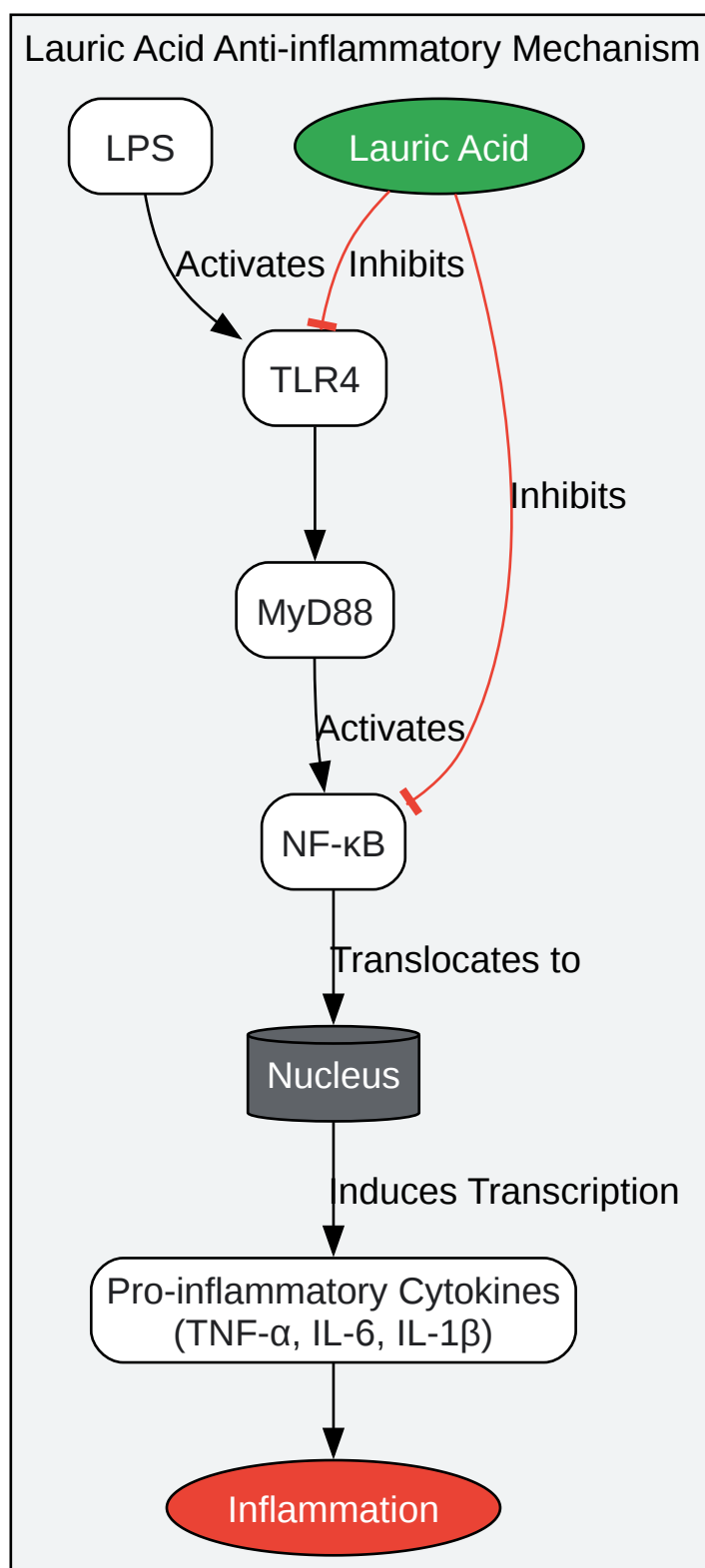
Methodology:

- Sample Preparation: Accurately weigh a small amount of the **Cocinic acid** sample into a reaction vial.
- Derivatization to FAMES:
 - Add the derivatization agent (e.g., 14% $\text{BF}_3\text{-MeOH}$) to the sample.[18][19]
 - Seal the vial and heat it in a water bath at a specified temperature (e.g., 60-100°C) for a set time (e.g., 10-30 minutes) to allow for the esterification reaction to complete.
 - Cool the vial to room temperature.
- Extraction: Add hexane and a small amount of water to the vial. Vortex thoroughly to extract the FAMES into the hexane layer. Allow the layers to separate.

- **Sample Injection:** Carefully transfer the upper hexane layer containing the FAMES into a GC vial. If using an internal standard for quantification, it should be added at a known concentration before injection.
- **GC Analysis:**
 - Inject a small volume (e.g., 1 μ L) of the sample into the GC-FID.
 - The GC oven is programmed with a temperature gradient to separate the FAMES based on their boiling points and polarity.
 - The separated FAMES are detected by the FID.
- **Data Analysis:** Identify individual FAME peaks by comparing their retention times to those of known FAME standards. The area of each peak is proportional to the concentration of that fatty acid, allowing for quantitative analysis.[\[16\]](#)[\[20\]](#)

Mandatory Visualization: GC Analysis Workflow





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